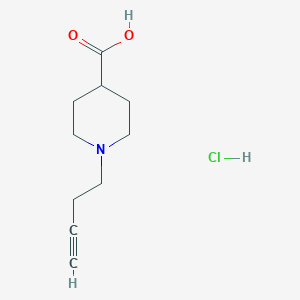
2-(Biphenyl-4-yl)-5-methyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Biphenyl-4-yl)-5-methyl-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-(Biphenyl-4-yl)-5-methyl-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of nitric oxide. It may also generate reactive oxygen species upon photoactivation, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(Biphenyl-4-yl)-5-methyl-1,3,4-oxadiazole can induce apoptosis in cancer cells upon photoactivation. It has also been shown to inhibit the growth of certain bacterial strains. Furthermore, it has been investigated for its potential as a diagnostic tool for the detection of nitric oxide in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(Biphenyl-4-yl)-5-methyl-1,3,4-oxadiazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is its limited solubility in aqueous solutions, which may affect its bioavailability and effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(Biphenyl-4-yl)-5-methyl-1,3,4-oxadiazole. One of the areas of interest is its potential as a photosensitizer in photodynamic therapy for cancer treatment. Further studies are needed to optimize its properties and effectiveness in this application. Another area of interest is its potential as a diagnostic tool for the detection of nitric oxide in biological systems. Future research could focus on developing more sensitive and specific detection methods using this compound. Additionally, further investigation is needed to explore its potential as a drug candidate for the treatment of bacterial infections.
Synthesemethoden
The synthesis of 2-(Biphenyl-4-yl)-5-methyl-1,3,4-oxadiazole can be achieved through various methods. One of the commonly used methods is the reaction of 4-bromobiphenyl with N-methyl-N-nitroso-p-toluenesulfonamide in the presence of a palladium catalyst. This method yields the desired compound in good yields and high purity. Other methods include the reaction of 4-bromobiphenyl with hydrazine hydrate and subsequent oxidation with hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
2-(Biphenyl-4-yl)-5-methyl-1,3,4-oxadiazole has shown potential in various scientific research applications. It has been used as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, it has been investigated for its antimicrobial properties and as a potential drug candidate for the treatment of bacterial infections.
Eigenschaften
IUPAC Name |
2-methyl-5-(4-phenylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-16-17-15(18-11)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAMQCCPKQGFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-imidazol-1-yl-N-[(1-phenyltriazol-4-yl)methyl]pyridin-3-amine](/img/structure/B7451032.png)
![rac-[4-fluoro-3-({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}carbamoyl)phenyl]boronic acid](/img/structure/B7451037.png)
![N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide](/img/structure/B7451045.png)
![2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile](/img/structure/B7451052.png)

![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B7451081.png)
![6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7451089.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)
![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)

![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)